

Application Note: Synthesis of 5-Phenylpyrimidine-4,6-diol

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Compound of Interest

Compound Name: 5-Phenylpyrimidine-4,6-diol

Cat. No.: B097936

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Introduction

5-Phenylpyrimidine-4,6-diol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a substituted pyrimidine, it can serve as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. The diol functional groups offer sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds for screening. This document provides a detailed protocol for the laboratory-scale synthesis of **5-Phenylpyrimidine-4,6-diol**.

Principle of the Method

The synthesis of **5-Phenylpyrimidine-4,6-diol** is achieved through the cyclocondensation of diethyl phenylmalonate with formamide in the presence of a strong base, such as sodium methoxide. The reaction proceeds via the formation of a sodium salt of the pyrimidine derivative, which is then neutralized with acid to yield the final product. This method is an adaptation of the general procedure for synthesizing 4,6-dihydroxypyrimidines from malonic esters.^[1]

Experimental Protocol

Materials and Reagents

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Quantity	Supplier/Purity
Diethyl phenylmalonate	C ₁₃ H ₁₆ O ₄	236.26	23.63 g (0.1 mol)	Sigma-Aldrich, ≥98%
Sodium methoxide	CH ₃ ONa	54.02	12.16 g (0.225 mol)	Acros Organics, 97%
Formamide	CH ₃ NO	45.04	12.61 g (0.28 mol)	Fisher Scientific, 99%
Methanol	CH ₄ O	32.04	150 mL	VWR, ACS Grade
Deionized Water	H ₂ O	18.02	As needed	---
Hydrochloric Acid (36% aq.)	HCl	36.46	As needed	J.T. Baker, ACS Grade

Equipment

- 500 mL three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Thermometer
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- pH meter or pH paper

Procedure

- **Reaction Setup:** A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is charged with sodium methoxide (12.16 g, 0.225 mol) and methanol (100 mL). The mixture is stirred to dissolve or suspend the sodium methoxide.
- **Addition of Reactants:** A solution of diethyl phenylmalonate (23.63 g, 0.1 mol) in formamide (12.61 g, 0.28 mol) is prepared. This mixture is then added dropwise to the stirred sodium methoxide suspension in the reaction flask over a period of approximately 30 minutes.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:**
 - After the reaction is complete, the mixture is cooled to room temperature.
 - The methanol is removed under reduced pressure using a rotary evaporator.
 - The resulting residue is dissolved in 200 mL of deionized water.
 - The aqueous solution is carefully acidified with 36% hydrochloric acid to a pH of approximately 2-3. This should be done in an ice bath to control the temperature.
 - The precipitated solid is collected by vacuum filtration using a Büchner funnel.
 - The solid is washed with cold deionized water (2 x 50 mL) to remove any inorganic salts.
- **Purification and Drying:**
 - The crude product is recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a purified product.
 - The purified solid is dried in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Characterization

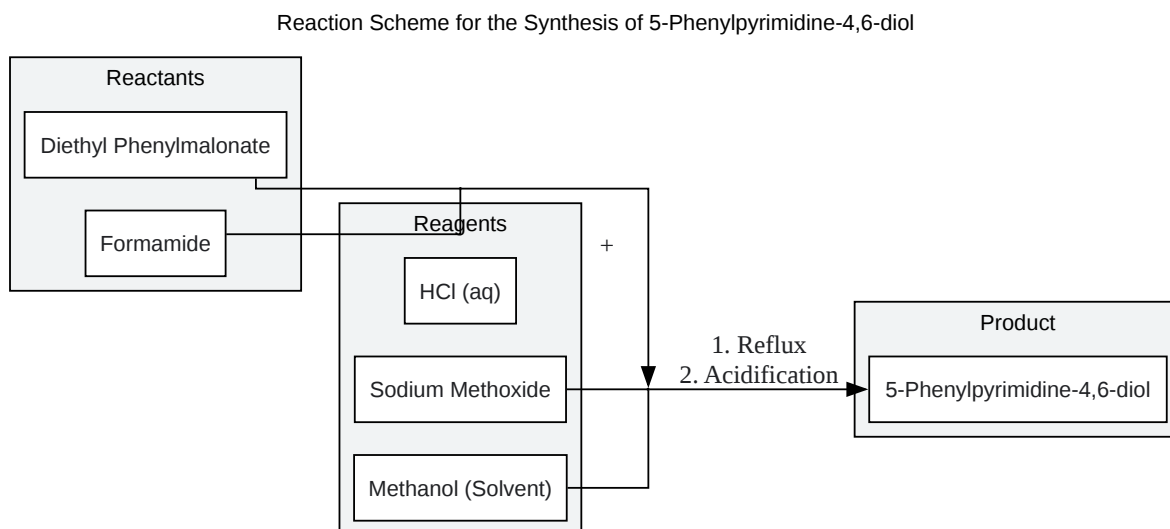
Parameter	Expected Value
Yield	70-85%
Appearance	White to off-white crystalline solid
Melting Point	>300 °C (decomposes)
Purity (by HPLC)	≥98%

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- Sodium methoxide is a corrosive and moisture-sensitive solid. Handle with care and avoid contact with skin and eyes.
- Formamide is a teratogen and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Hydrochloric acid is corrosive and should be handled with care.
- Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Diagrams

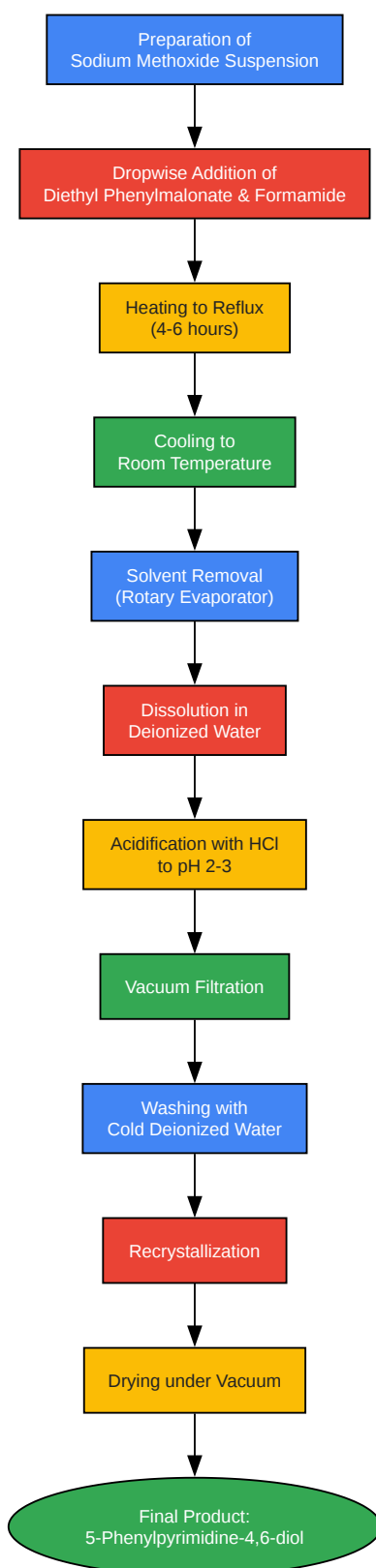
Reaction Scheme



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Caption: Overall reaction scheme for the synthesis.

Experimental Workflow



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Caption: Step-by-step experimental workflow.

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References

- 1. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
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